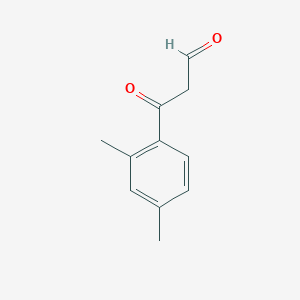

3-(2,4-Dimethylphenyl)-3-oxopropanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-3-oxopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZVQQSVKGAEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,4 Dimethylphenyl 3 Oxopropanal and Its Analogues

Established Direct Synthesis Approaches for β-Keto Aldehydes

Direct methods for the synthesis of β-keto aldehydes often involve the formation of a carbon-carbon bond between a carbonyl compound and a one-carbon electrophile. These methods are valued for their atom economy and convergent nature.

Synthetic Routes from Acyl Chlorides and Ketones

While not a direct route to β-keto aldehydes, the acylation of ketones is a fundamental reaction for the formation of β-dicarbonyl compounds. The principles of this reaction are relevant to the synthesis of the target molecule. For instance, the reaction of an acyl chloride with a ketone enolate can produce a β-diketone. To obtain a β-keto aldehyde, a formylating agent is required.

Approaches Involving Enolate Chemistry

Enolate chemistry is central to the direct synthesis of β-keto aldehydes. The most common and effective method is the Claisen condensation , specifically a crossed or mixed Claisen condensation. wikipedia.org This reaction involves the condensation of a ketone with an ester in the presence of a strong base. wikipedia.org For the synthesis of 3-(2,4-dimethylphenyl)-3-oxopropanal, this would involve the reaction of 2,4-dimethylacetophenone with a formate (B1220265) ester, such as ethyl formate.

The mechanism begins with the deprotonation of the α-carbon of 2,4-dimethylacetophenone by a strong base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide (e.g., ethoxide) yields the β-keto aldehyde. wikipedia.org The reaction is typically driven to completion by the deprotonation of the product, which has a more acidic α-hydrogen between the two carbonyl groups.

| Reactants | Base | Solvent | Product | General Yields |

|---|---|---|---|---|

| Aryl Methyl Ketone, Ethyl Formate | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | Diethyl ether, Tetrahydrofuran (THF) | Aryl β-keto aldehyde | Moderate to High |

| 2,4-Dimethylacetophenone, Ethyl Formate | Sodium Methoxide (NaOMe) | Toluene | This compound | Good |

Precursor-Based Synthesis Strategies Incorporating the 2,4-Dimethylphenyl Moiety

An alternative to direct synthesis is the elaboration of precursor molecules that already contain the 2,4-dimethylphenyl group. These multi-step syntheses offer flexibility in accessing a variety of analogues.

Utilization of 2,4-Dimethylbenzaldehyde (B100707) Derivatives in Multi-Step Syntheses

A plausible multi-step synthesis of this compound can commence from 2,4-dimethylbenzaldehyde. One such pathway involves the Darzens condensation (also known as the glycidic ester condensation). mdma.ch In this reaction, 2,4-dimethylbenzaldehyde is treated with an α-haloester, such as ethyl chloroacetate, in the presence of a base to form an α,β-epoxy ester (a glycidic ester). sciencemadness.orgmychemblog.com

The resulting glycidic ester can then be hydrolyzed to the corresponding glycidic acid. Subsequent decarboxylation of the glycidic acid, often promoted by heat, leads to a rearrangement of the epoxide ring to furnish the desired β-keto aldehyde. mdma.ch This sequence effectively adds a two-carbon chain to the aldehyde and establishes the required oxidation state at each carbon.

| Reaction Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Darzens Condensation | 2,4-Dimethylbenzaldehyde, Ethyl Chloroacetate | Base (e.g., NaOEt, KOtBu) | Ethyl 3-(2,4-dimethylphenyl)glycidate |

| Hydrolysis | Ethyl 3-(2,4-dimethylphenyl)glycidate | Aqueous base (e.g., NaOH), then acid | 3-(2,4-Dimethylphenyl)glycidic acid |

| Decarboxylation/Rearrangement | 3-(2,4-Dimethylphenyl)glycidic acid | Heat | This compound |

Reactions Involving Dimethylphenyl-Containing Ketones or Carboxylic Acids

As discussed in the direct synthesis approaches, 2,4-dimethylacetophenone is a key precursor. Besides the Claisen condensation, other methods can be envisioned. For instance, the α-carbon of 2,4-dimethylacetophenone could be functionalized with a protected aldehyde equivalent, followed by deprotection.

Chemo- and Regioselective Considerations in Synthetic Development

The synthesis of this compound from 2,4-dimethylacetophenone introduces a key challenge of regioselectivity. 2,4-Dimethylacetophenone is an unsymmetrical ketone with two different α-carbons: the methyl group and the benzylic methylene (B1212753) group (if it were substituted). In the case of 2,4-dimethylacetophenone, there is only one type of enolizable α-proton, those on the methyl group. Therefore, formylation via Claisen condensation with ethyl formate will exclusively occur at the methyl position, leading to the desired product without the formation of regioisomers.

However, if a more complex analogue with two different enolizable α-positions were to be synthesized, regioselectivity would become a critical issue. The formation of the desired enolate (kinetic vs. thermodynamic) would need to be carefully controlled. Generally, the use of bulky, non-nucleophilic bases at low temperatures favors the formation of the kinetic enolate (deprotonation at the less hindered α-carbon), while smaller bases at higher temperatures can lead to the more stable, thermodynamic enolate.

Chemoselectivity is another important consideration, particularly in multi-step syntheses. For example, during the Darzens condensation, the base should selectively deprotonate the α-haloester without promoting self-condensation of the aldehyde or other side reactions. The choice of base and reaction conditions is therefore crucial to ensure the desired reaction pathway is favored.

Green Chemistry Principles in Synthetic Design and Implementation

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. acs.orgresearchgate.net These principles can be applied to both the Vilsmeier-Haack and Claisen condensation methodologies.

Atom Economy: The second principle of green chemistry, atom economy, focuses on maximizing the incorporation of all materials from the reactants into the final product. acs.org In the Vilsmeier-Haack reaction, the atom economy can be a concern due to the use of stoichiometric amounts of DMF and POCl₃, which generate byproducts. ijpcbs.com A greener approach involves the use of catalytic systems or more efficient reagents. For instance, novel methods for the generation of the Vilsmeier-Haack reagent using phthaloyl dichloride have been developed, where the byproduct, phthalic anhydride, can be recovered in high yield. scirp.org The Claisen condensation generally has a better atom economy, as most atoms from the ketone and the formylating agent are incorporated into the product.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is a key aspect of green chemistry. numberanalytics.comyoutube.com Traditional Claisen condensations often use hazardous solvents like benzene (B151609) or THF. numberanalytics.com Research has demonstrated the feasibility of performing Claisen-Schmidt condensations (a related reaction) in greener solvents like water/ethanol mixtures or even under solvent-free conditions. elsevierpure.comacs.orgresearchgate.netnih.govrsc.org Solvent-free approaches, where the reactants are heated together with a solid base, significantly reduce waste and simplify purification. elsevierpure.comacs.orgresearchgate.net For the Vilsmeier-Haack reaction, while solvents like dichloromethane (B109758) are common, exploring greener alternatives is an active area of research.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org While the Vilsmeier-Haack reagent is stoichiometric, research into catalytic formylation reactions is ongoing. In the Claisen condensation, the base is technically a catalyst as it is regenerated, but it is often used in stoichiometric amounts to drive the equilibrium. The development of more efficient, truly catalytic systems for these transformations is a key goal of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal for energy efficiency. Solvent-free Claisen condensations can sometimes require heating, but the reduced reaction times can offset the energy consumption compared to lengthy refluxing in solution. elsevierpure.comacs.org Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy consumption.

Comparative Analysis of Synthetic Efficiency and Scalability

A comparative analysis of the Vilsmeier-Haack reaction and Claisen condensation for the synthesis of this compound reveals trade-offs in terms of efficiency, scalability, and adherence to green chemistry principles.

| Feature | Vilsmeier-Haack Reaction | Claisen Condensation |

| Substrate Scope | Generally good for electron-rich arenes. chemistrysteps.comorganic-chemistry.org | Broad applicability to ketones with α-hydrogens. |

| Reagents | Uses DMF and POCl₃ (or similar), which can be harsh. ijpcbs.comnumberanalytics.comwikipedia.org | Requires a strong base (e.g., NaH, NaOEt) and a formylating agent (e.g., ethyl formate). |

| Reaction Conditions | Typically requires heating. ijpcbs.com | Can be performed at room temperature or with heating; solvent-free options exist. elsevierpure.comacs.org |

| Yields | Can provide good to excellent yields for suitable substrates. | Yields can be variable and are dependent on driving the equilibrium. |

| Byproducts | Generates significant inorganic and organic byproducts. | Byproducts are generally less hazardous (e.g., alcohol from the ester). |

| Scalability | Can be challenging on an industrial scale due to hazardous reagents and exothermic nature. However, flow chemistry approaches are being developed to improve safety and scalability. acs.orgresearchgate.net | Generally more scalable, especially with the development of solvent-free methods. elsevierpure.comacs.org |

| Green Chemistry | Lower atom economy and use of hazardous reagents are drawbacks. Greener modifications are being explored. scirp.org | Can be adapted to be greener with the use of safer solvents or solvent-free conditions, leading to better atom economy. elsevierpure.comacs.orgnih.gov |

Efficiency: The Vilsmeier-Haack reaction is often highly efficient for the formylation of activated aromatic compounds and can lead to high yields of the desired product in a single step from the corresponding acetophenone. researchgate.net The Claisen condensation's efficiency is highly dependent on the reaction conditions and the choice of base and solvent. The equilibrium nature of the reaction can sometimes lead to lower yields if not properly optimized.

Scalability: The scalability of the Vilsmeier-Haack reaction can be a concern due to the use of corrosive and hazardous reagents like POCl₃ and the potential for exothermic reactions. acs.orgresearchgate.net However, the use of continuous flow microreactors has been shown to be a viable strategy for safely scaling up this reaction, offering better control over temperature and reaction time. acs.orgresearchgate.net The Claisen condensation, particularly in its solvent-free modifications, presents a more straightforward path to scalability. elsevierpure.comacs.org The avoidance of large volumes of hazardous solvents and the simplicity of the procedure make it an attractive option for larger-scale production.

Computational and Theoretical Chemistry Studies on 3 2,4 Dimethylphenyl 3 Oxopropanal

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like 3-(2,4-Dimethylphenyl)-3-oxopropanal, MD simulations can explore its conformational landscape to identify the most stable, low-energy structures. nih.govnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules like water or DMSO), and the forces on each atom are calculated using a force field. wustl.edu Newton's equations of motion are then solved iteratively to track the trajectory of each atom. researchgate.net Analysis of these trajectories reveals the predominant conformations the molecule adopts in solution, the transitions between them, and the timescale of these motions. wustl.edu This information is critical for understanding how the molecule's shape influences its properties and its potential to bind to a biological target. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, which possesses multiple reactive sites (a ketone, an aldehyde, and an enolizable proton), theoretical methods can be used to map out the potential energy surface for various chemical transformations.

Using DFT, researchers can model the entire reaction coordinate from reactants to products. This process involves locating and characterizing the geometry and energy of the transition state—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified.

Solvent Effects on Molecular Structure and Reactivity Profiles

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations while capturing the bulk electrostatic effects of the solvent. mdpi.com

By performing geometry optimizations and frequency calculations in different simulated solvents, one can predict how the stability of different conformers or the energy of a reaction pathway changes with solvent polarity. For this compound, such studies would reveal whether the keto-enol tautomerism is favored in polar versus nonpolar solvents and how the solvent might mediate its chemical reactions.

QSAR and Cheminformatics Applications for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov A QSAR study involving this compound would require a dataset of structurally similar molecules with measured biological activity (e.g., antifungal or anticancer activity). nih.govufv.br

For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors. pharmacophorejournal.com Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds, Atom Count |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |

Once a statistically robust QSAR model is developed and validated, it can be used as a virtual screening tool to predict the activity of new, yet-to-be-synthesized analogues of this compound. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the discovery process. nih.govpharmacophorejournal.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 3-(2,4-dimethylphenyl)-3-oxopropanal allows it to participate in a wide array of chemical transformations, making it an invaluable precursor in the synthesis of intricate molecular structures. Its ability to undergo reactions at both the aldehydic and ketonic centers, either selectively or concurrently, provides a powerful tool for synthetic chemists to introduce molecular diversity and complexity in a controlled manner.

The utility of β-ketoaldehydes, such as this compound, as precursors in the synthesis of natural products and pharmaceuticals is well-documented. incb.orgincb.org These compounds can serve as key starting materials in the construction of various heterocyclic systems that form the core of many biologically active molecules. For instance, the reaction of β-ketoaldehydes with dinucleophiles can lead to the formation of pyrimidines, pyrazoles, and isoxazoles, which are prevalent motifs in numerous pharmaceutical agents. An efficient synthesis of naturally occurring pyranochalcones has been achieved using related precursors through ethylenediamine (B42938) diacetate-catalyzed benzopyran formation and aldol (B89426) reactions. nih.gov

The rise of combinatorial chemistry and high-throughput screening has created a demand for versatile building blocks that can be readily incorporated into large compound libraries. ijfans.org this compound is an ideal candidate for such applications due to its reactivity and potential for diversification. nih.gov Its integration into combinatorial libraries allows for the rapid generation of a multitude of structurally related compounds for biological screening. ijfans.org

A particularly innovative application of this compound is in the construction of DNA-Encoded Libraries (DELs). chemrxiv.orgrsc.org DEL technology enables the synthesis and screening of vast numbers of compounds by attaching a unique DNA tag to each molecule, which serves as an amplifiable barcode for its chemical structure. researchgate.netnih.gov The reactivity of this compound allows for its efficient conjugation to DNA handles, followed by further chemical modifications to build diverse molecular scaffolds. rsc.org This approach has been successfully employed in the synthesis of libraries containing hundreds of thousands of compounds, which can then be screened against various biological targets to identify novel ligands and potential drug candidates. chemrxiv.orgresearchgate.net

Design and Synthesis of Novel Derivatives and Analogues

The core structure of this compound serves as an excellent scaffold for the design and synthesis of novel derivatives and analogues with tailored biological activities. By strategically modifying the peripheral functional groups or incorporating the core into larger molecular frameworks, researchers can systematically explore the structure-activity relationships of the resulting compounds.

The generation of structurally diverse compounds is crucial for probing complex biological systems and identifying molecules with specific functions. ijbbku.comresearchgate.netresearchgate.net The reactivity of this compound allows for the synthesis of a wide range of derivatives through reactions such as condensations, cyclizations, and multicomponent reactions. nih.govnih.gov These derivatives can then be used as chemical probes to investigate biological pathways, validate drug targets, and elucidate the mechanisms of action of bioactive molecules. For example, derivatives of similar scaffolds have been synthesized and evaluated for their antioxidant and anticancer properties. ijbbku.comresearchgate.net

The this compound scaffold has been identified as a promising starting point for the development of various bioactive molecules. researchgate.netnih.govresearchgate.net One notable area of research is its use in the design of carbonic anhydrase (CA) inhibitors. nih.govnih.govrsc.org Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer. mdpi.com

By incorporating the this compound core into molecules containing a sulfonamide group, a key pharmacophore for CA inhibition, researchers have been able to develop potent and selective inhibitors of various CA isoforms. rsc.orgmdpi.com The dimethylphenyl group can be strategically positioned to interact with specific residues in the active site of the enzyme, thereby enhancing binding affinity and selectivity.

| Compound Class | Biological Target/Activity | Key Structural Features | Reference |

|---|---|---|---|

| Chalcones | Carbonic Anhydrase Inhibition | α,β-unsaturated ketone | nih.gov |

| Sulfonyl Semicarbazides | Carbonic Anhydrase Inhibition | Sulfonamide group | nih.gov |

| Pyrazole-based Benzenesulfonamides | Carbonic Anhydrase Inhibition | Pyrazole and sulfonamide moieties | rsc.org |

| 3-(4-halophenyl)-3-oxopropanal derivatives | Antibacterial Activity | Halogenated phenyl ring | nih.gov |

| Oxalamide derivatives | Antioxidant Activity | Bis(2,5-dimethylphenyl) substitution | ijbbku.comresearchgate.net |

Enabling Reactions in Multi-Component Systems for Chemical Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for generating chemical diversity. nih.govnih.govrug.nl The unique reactivity of this compound makes it an excellent substrate for various MCRs. semanticscholar.orgresearchgate.net

For example, it can participate in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, leading to the formation of complex heterocyclic structures in a highly efficient and atom-economical manner. nih.gov The ability to introduce multiple points of diversity in a single step by varying the other components of the MCR makes this approach particularly attractive for the construction of large and diverse compound libraries for drug discovery and chemical biology applications.

No Published Research Found on the Stereoselective Synthesis and Chiral Auxiliary Applications of this compound

Despite a comprehensive search of scientific literature, no specific research articles, patents, or data could be located regarding the stereoselective synthesis or the application of this compound as a chiral auxiliary in advanced organic synthesis and medicinal chemistry.

Extensive database searches were conducted to identify studies detailing the use of this compound in asymmetric reactions, a critical aspect of modern pharmaceutical and materials science. The goal was to uncover research demonstrating how this specific compound could be synthesized in a stereoselective manner—yielding a predominance of one enantiomer over the other—and how it might be employed as a chiral auxiliary. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, and are then subsequently removed.

The investigation sought to uncover detailed research findings, including methodologies, reaction yields, and stereoselectivity data (such as enantiomeric excess or diastereomeric ratios). This information would have been crucial for constructing a detailed analysis of the compound's potential in stereoselective synthesis.

However, the search for relevant literature proved unsuccessful. The scientific record, as accessible through major chemical databases and search engines, does not appear to contain studies focused on the specific stereoselective applications of this compound as outlined in the requested article structure. While the broader fields of stereoselective synthesis and the use of chiral auxiliaries are well-documented for a vast array of other molecules, this particular substituted β-ketoaldehyde has not been the subject of published research in this context.

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and scientific analysis for "" focusing on the "Stereoselective Synthesis and Chiral Auxiliary Applications" of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2,4-Dimethylphenyl)-3-oxopropanal, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between 2,4-dimethylacetophenone and an aldehyde derivative. To optimize yields:

- Use anhydrous conditions and a catalytic base (e.g., NaOH or KOH) to promote enolate formation.

- Monitor reaction progress via TLC or HPLC to minimize side reactions like over-oxidation or dimerization.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Challenge : Competing keto-enol tautomerism may reduce stability; inert atmospheres (N₂/Ar) are advised during synthesis.

Q. How can crystallization conditions be optimized for X-ray diffraction (XRD) analysis of this compound?

- Methodological Answer :

- Solvent screening: Test polar/non-polar mixtures (e.g., ethanol/water, DCM/hexane).

- Temperature gradient: Slow cooling from 40°C to 4°C enhances crystal quality.

- Example Conditions :

| Solvent System | Crystallization Temp (°C) | Crystal Morphology |

|---|---|---|

| Ethanol/water | 25 → 4 | Prismatic |

| DCM/hexane | 40 → 25 | Needle-like |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of aldehyde protons at δ 9.8–10.2 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and aldehyde (CHO) at ~2720 cm⁻¹.

- MS (ESI-TOF) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the oxopropanal group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile aldehydes.

- Store under inert gas (Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., aldehyde carbon).

- Compare activation energies for reactions with amines vs. Grignard reagents to prioritize synthetic routes .

- Data Contradiction : Experimental yields may deviate from theoretical predictions due to steric hindrance from the 2,4-dimethyl groups.

Q. What mechanistic insights explain byproduct formation during its reaction with hydrazines?

- Methodological Answer :

- Byproducts (e.g., hydrazones or cyclized derivatives) arise from competing pathways:

Direct hydrazone formation at the aldehyde group.

Michael addition at the α,β-unsaturated ketone (if tautomerized).

Q. How does this compound behave in post-synthetic modification of metal-organic frameworks (MOFs)?

- Methodological Answer :

- Covalent grafting via aldol condensation with amino-functionalized MOFs (e.g., IRMOF-3).

- Coordinate lanthanide ions (Nd³⁺/Y³⁺) to the oxopropanal moiety for NIR-emitting materials .

- Key Limitation : Steric bulk may reduce grafting efficiency; spacer ligands (e.g., pyridine derivatives) can mitigate this.

Q. What strategies resolve enantiomeric impurities in synthesized batches?

- Methodological Answer :

- Chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase).

- Asymmetric catalysis: Use organocatalysts (e.g., proline derivatives) during synthesis to enforce stereocontrol .

Contradictions and Open Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.